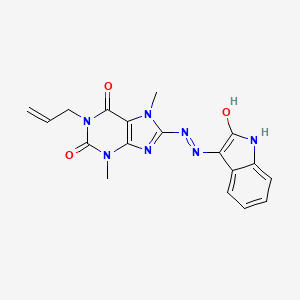![molecular formula C18H17BrClNO4 B2926747 Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate CAS No. 338417-20-2](/img/structure/B2926747.png)
Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate is a complex organic compound with a molecular formula of C18H17BrClNO4 This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenoxy acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate typically involves a multi-step process. One common method includes the following steps:
Formation of the imine intermediate: This involves the reaction of 4-chloroaniline with 4-bromo-2-formyl-6-methoxyphenol under acidic conditions to form the imine intermediate.
Esterification: The imine intermediate is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The imine group can be reduced to an amine, or oxidized to a nitrile.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of the corresponding nitrile.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The bromine and chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-bromo-2-{[(4-fluorophenyl)imino]methyl}-6-methoxyphenoxy)acetate
- Ethyl 2-(4-chloro-2-{[(4-bromophenyl)imino]methyl}-6-methoxyphenoxy)acetate
- Ethyl 2-(4-bromo-2-{[(4-methylphenyl)imino]methyl}-6-methoxyphenoxy)acetate
Uniqueness
Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate is unique due to the specific combination of bromine, chlorine, and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance its potential as a versatile intermediate in organic synthesis and its ability to interact with biological targets.
Properties
IUPAC Name |
ethyl 2-[4-bromo-2-[(4-chlorophenyl)iminomethyl]-6-methoxyphenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClNO4/c1-3-24-17(22)11-25-18-12(8-13(19)9-16(18)23-2)10-21-15-6-4-14(20)5-7-15/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNLSOXQLYZOTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1OC)Br)C=NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2926664.png)
![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2926665.png)


![N-[2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethyl]but-2-ynamide](/img/structure/B2926673.png)
![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2926675.png)


![4-Phenyl-4-[(prop-2-yn-1-yl)amino]butan-1-ol](/img/structure/B2926679.png)
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-pyridin-3-ylacetamide](/img/structure/B2926680.png)
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-5-fluoropyridine-3-carboxylic acid](/img/structure/B2926681.png)



